2,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-25-16-6-4-14(5-7-16)21-23-15(13-28-21)10-11-22-20(24)18-9-8-17(26-2)12-19(18)27-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZPWRICTZNCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves several steps. One common method includes the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(4-methoxyphenyl)-1,3-thiazole-4-amine under appropriate conditions to yield the desired benzamide compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and thiazole groups play a crucial role in binding to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Benzamide Modifications
- 3-Butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide () Substituents: The benzamide bears a 3-butoxy group instead of 2,4-dimethoxy. Thiazole Substitution: The thiazole ring has a 4-methylphenyl group at position 2. The methylphenyl group on the thiazole may lower electronic interactions compared to the methoxyphenyl group in the target compound .
3-Ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide ()
- Substituents : A single ethoxy group at position 3 of the benzamide.
- Thiazole Substitution : A phenyl group at position 2 of the thiazole.
- Impact : The ethoxy group provides moderate hydrophobicity, while the unsubstituted phenyl on the thiazole may reduce steric hindrance in receptor binding compared to the methoxyphenyl group .
- 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide () Substituents: A single methoxy group at position 4 of the benzamide. Thiazole Substitution: Methylphenyl and phenyl groups at positions 4 and 5 of the thiazole. The thiazole’s substitution pattern may influence tautomerism and intermolecular interactions .
Thiazole Ring Variations
Physicochemical Properties
Biological Activity
2,4-Dimethoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide structure with methoxy and thiazole substituents, contributing to its unique pharmacological properties. The molecular formula of this compound is , and it has a molecular weight of approximately 398.4754 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to act as an enzyme inhibitor or receptor modulator, influencing biochemical pathways associated with disease processes. The presence of methoxy groups enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins .
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer activities. For instance, similar thiazole derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines . A study demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins .
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial properties. Compounds analogous to this compound have displayed activity against a range of bacterial strains, suggesting potential applications in treating infections . The structural features such as the methoxy groups and thiazole ring play a crucial role in their antimicrobial efficacy.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis; modulates Bcl-2 family proteins; inhibits cell proliferation. |
| Antimicrobial | Effective against various bacterial strains; potential for treating infections. |
| Enzyme Inhibition | Modulates enzyme activity; impacts biochemical pathways related to diseases. |
Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of thiazole derivatives, it was found that compounds similar to this compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in several cancer cell lines (e.g., HT29 and Jurkat) . The structural modifications such as the methoxy substitution were critical for enhancing cytotoxicity.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole derivatives reported that compounds sharing structural characteristics with this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli . These findings support the potential use of thiazole-based compounds in developing new antimicrobial agents.
Q & A
Q. Advanced Research Focus
- In vitro assays : Perform enzyme inhibition studies (e.g., kinase or protease assays) with IC determination .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or COX-2, focusing on hydrogen bonding with the methoxy and amide groups .
- Cellular uptake studies : Fluorescent labeling (e.g., BODIPY tags) to track subcellular localization via confocal microscopy .
How should structure-activity relationship (SAR) studies be designed for thiazole-containing analogs of this compound?
Q. Advanced Research Focus
- Systematic substitution : Modify the benzamide’s methoxy groups (e.g., replace 2,4-dimethoxy with halogen or nitro substituents) and evaluate changes in bioactivity .
- Thiazole ring variations : Introduce methyl or phenyl groups at the thiazole 4-position and assess antimicrobial/anticancer potency .
- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical hydrogen-bond acceptors (e.g., thiazole N) and hydrophobic regions (methoxy-phenyl groups) .
How can contradictory data in biological activity profiles (e.g., varying IC50_{50}50 values across studies) be resolved?
Q. Advanced Research Focus
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
- Solubility adjustments : Use DMSO/carboxymethylcellulose vehicles to ensure consistent compound dissolution and bioavailability .
- Metabolic stability testing : Perform liver microsome assays to rule out rapid degradation as a cause of inconsistent activity .
What strategies are effective for analyzing metabolic pathways and degradation products of this compound?
Q. Advanced Research Focus
- LC-MS/MS : Identify phase I metabolites (e.g., O-demethylation products) using human hepatocyte models .
- Stability studies : Expose the compound to simulated gastric fluid (pH 2) or UV light to assess hydrolytic/photolytic degradation .
- Isotope labeling : Use -labeled ethyl linkers to track metabolic fate in rodent models .
How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
Q. Advanced Research Focus
- Single-crystal growth : Optimize solvent evaporation (e.g., ethyl acetate/hexane mixtures) to obtain diffraction-quality crystals .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds between methoxy and amide groups) using CrystalExplorer .
- Polymorph screening : Test crystallization in polar vs. nonpolar solvents to identify stable polymorphs with distinct dissolution profiles .
What computational methods are suitable for predicting the compound’s physicochemical properties (e.g., logP, pKa)?
Q. Basic Research Focus
- QSAR models : Use MarvinSketch or ACD/Labs to calculate logP (~3.2) and aqueous solubility (<10 μM) .
- pKa prediction : The benzamide NH is weakly acidic (pKa ~8.5), while the thiazole ring’s basicity is negligible .
Advanced Applications : - Molecular dynamics simulations : Analyze membrane permeability in lipid bilayers using GROMACS .
How can researchers validate the compound’s selectivity for specific biological targets?
Q. Advanced Research Focus
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- CRISPR-Cas9 knockout models : Generate target gene-knockout cell lines to confirm activity loss in the absence of the suspected receptor .
- Thermal shift assays : Monitor protein unfolding (ΔTm) to quantify binding affinity shifts in the presence of the compound .
What experimental controls are critical when evaluating this compound’s cytotoxicity in cancer cell lines?
Q. Basic Research Focus
- Negative controls : Use untreated cells and vehicle-only (e.g., 0.1% DMSO) to rule out solvent toxicity .
- Positive controls : Include cisplatin or paclitaxel to validate assay sensitivity .
- Resazurin assay normalization : Measure cell viability at 24-, 48-, and 72-hour intervals to account for proliferation rate variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
